2-Bromohexa-1,5-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLQPOCFMHFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromohexa 1,5 Diene and Its Derivatives
Strategies for Carbon-Bromine Bond Installation in Diene Systems
The introduction of a bromine atom into a diene system can be achieved through several methods, primarily categorized as radical and electrophilic halogenations.
Radical Halogenation Approaches (e.g., N-Bromosuccinimide Mediated Reactions)
Radical bromination is a powerful tool for the selective halogenation of allylic positions. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. masterorganicchemistry.comorganic-chemistry.org
The Wohl-Ziegler reaction is a classic example of allylic bromination using NBS. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS or a small amount of Br2. In the propagation steps, a bromine radical abstracts an allylic hydrogen from the diene, forming a resonance-stabilized allylic radical. This radical then reacts with Br2 to yield the allylic bromide and another bromine radical, which continues the chain. masterorganicchemistry.com For a substrate like 1,5-hexadiene (B165246), this would lead to the formation of 3-bromo-1,5-hexadiene. The use of NBS is particularly advantageous as it is a crystalline solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com
Recent research has also explored bromine-radical-mediated bromoallylation of various unsaturated C-C bonds as a facile route to synthesize substituted dienes. researchgate.net
Table 1: Radical Bromination of Dienes
| Reagent | Conditions | Product Type | Reference |
|---|
Electrophilic Bromination of Unsaturated Hydrocarbons
Electrophilic bromination involves the addition of an electrophile, typically molecular bromine (Br₂), across the double bonds of an unsaturated hydrocarbon. masterorganicchemistry.com In the case of an isolated diene like 1,5-hexadiene, the two double bonds react independently. msu.edu Treating one molar equivalent of 1,5-hexadiene with one equivalent of bromine typically results in a mixture containing the desired monobrominated product (5,6-dibromo-1-hexene), the tetrabrominated product (1,2,5,6-tetrabromohexane), and unreacted diene. libretexts.orgmsu.edu
The mechanism involves the attack of the alkene's π-electrons on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, resulting in a vicinal dibromide. masterorganicchemistry.com The reaction is often carried out in an inert solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.com
In contrast, the electrophilic bromination of conjugated dienes, such as 1,3-butadiene, can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgmsu.edu This is due to the formation of a resonance-stabilized allylic cation intermediate after the initial electrophilic attack. msu.edulibretexts.org
Metal-Catalyzed Coupling Reactions in Diene Scaffold Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. sioc-journal.cnnobelprize.org These methods offer high efficiency and functional group tolerance, making them ideal for constructing complex diene scaffolds. nobelprize.orgacs.org
Palladium-Catalyzed Cross-Coupling Methods
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for the synthesis of bromo-ene-yne precursors, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net
In the context of 2-bromohexa-1,5-diene, the vinyl bromide moiety can be coupled with a terminal alkyne to introduce an alkynyl group. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.org The mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the vinyl bromide. Simultaneously, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the enyne product and regenerates the palladium(0) catalyst. wikipedia.org Researchers have developed efficient protocols for the Sonogashira coupling of various vinyl bromides, leading to the synthesis of 1,3-enynes in good yields. researchgate.net
Table 2: Sonogashira Coupling of Vinyl Bromides
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI | β-bromovinylaldehydes, ethynyl (B1212043) benzene | Ene-yne | researchgate.netchemrxiv.org |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds for creating biaryl compounds, styrenes, and conjugated dienes. libretexts.org
For a substrate like this compound, the Suzuki-Miyaura coupling provides an excellent method for introducing a wide range of functional groups by coupling the vinyl bromide with various organoboronic acids. acs.orgmdpi.com The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of boronic acids. libretexts.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species in the presence of a base. The final step is reductive elimination, which forms the desired functionalized diene and regenerates the palladium(0) catalyst. nobelprize.org This methodology has been successfully applied in the synthesis of complex molecules, including intermediates for natural products. x-mol.com
Table 3: Suzuki-Miyaura Coupling for Functionalized Dienes
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | (Z)-1-bromo dienes, (3-methyl-1-butenyl)boronate | (E,Z,E)-1,3,5-triene | acs.org |
| Pd(OAc)₂, Ligand | Dihalogenated pyridines, arylboronic acids | Arylated pyridines | acs.org |
Indium-Mediated Allylation for Halogenated Hexadienol Derivatives
Indium-mediated allylation has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly due to its tolerance of various functional groups and its ability to proceed in aqueous media. wikipedia.orgnih.gov This method is especially useful for synthesizing halogenated hexadienol derivatives. The reaction typically involves the treatment of an aldehyde or ketone with an allyl halide in the presence of indium metal. wikipedia.org The process is a Barbier-type reaction where the organoindium reagent is formed in situ. wikipedia.orgbeilstein-journals.org
A key advantage of indium-mediated allylation is its high degree of stereoselectivity, which can be influenced by the substrate and reaction conditions. nih.gov For instance, the allylation of β-oxygenated aldehydes often results in the formation of anti-diols due to a chelation-controlled transition state. wikipedia.org Furthermore, the regioselectivity of the allylation, whether it occurs at the α or γ position of the allylic system, is dependent on the steric hindrance of the substituents on both the organoindium intermediate and the carbonyl compound. wikipedia.org
Research has demonstrated the successful synthesis of 1-chloro- and 1-alkoxy-hexa-1,5-diene-3-ol derivatives through the indium-mediated allylation of β-chloro- or β-alkoxy vinylaldehydes. researchgate.net The reaction of 2-(alkoxy)propenyl bromides with aldehydes and ketones in the presence of indium metal also yields the corresponding homoallylic alcohols in good yields. nih.gov These products can be further transformed into valuable synthetic intermediates. nih.gov
Table 1: Examples of Indium-Mediated Allylation for Halogenated Hexadienol Synthesis
| Starting Aldehyde/Ketone | Allyl Halide Derivative | Product | Yield (%) | Reference |
| β-Chloro vinylaldehyde | Allyl bromide | 1-Chlorohexa-1,5-dien-3-ol | Good | researchgate.net |
| β-Alkoxy vinylaldehyde | Allyl bromide | 1-Alkoxyhexa-1,5-dien-3-ol | Good | researchgate.net |
| Various aldehydes/ketones | 2-(Alkoxy)propenyl bromide | Homoallylic alcohols | Good | nih.gov |
Organometallic Reagent-Mediated Carbon-Carbon Bond Formations
Organometallic reagents are fundamental in organic synthesis for the construction of carbon-carbon bonds. msu.edummcmodinagar.ac.in Grignard reagents (organomagnesium halides) and organolithium compounds are powerful nucleophiles that readily add to carbonyl groups, forming alcohols after hydrolysis. msu.edummcmodinagar.ac.in The reactivity of these reagents necessitates the use of inert, anhydrous conditions to prevent their reaction with moisture and other electrophilic functional groups. mmcmodinagar.ac.inlibretexts.org
The formation of this compound and its derivatives can be achieved through the coupling of appropriate organometallic species with suitable electrophiles. For instance, the reaction of a vinyl Grignard reagent with an allyl halide can lead to the desired diene skeleton. Transition metal catalysts, such as those based on nickel, palladium, and iron, are often employed to facilitate cross-coupling reactions between organometallic reagents and organic halides. msu.eduicmpp.roresearchgate.net These catalysts enable the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are crucial for constructing complex diene systems. mdpi.com
A general approach involves the reaction of a metal with an organic halide to prepare the organometallic compound, which is then used in subsequent coupling reactions. libretexts.org The choice of metal, solvent, and reaction conditions is critical for the success of these transformations. libretexts.org For example, the Kumada-Tamao-Corriu reaction utilizes nickel- or palladium-based catalysts for the coupling of Grignard reagents with organic halides. icmpp.ro
Table 2: Organometallic Reagents in Diene Synthesis
| Organometallic Reagent Type | Electrophile | Catalyst/Conditions | Product Type | Reference |
| Grignard Reagent (RMgX) | Aldehyde/Ketone | Diethyl ether or THF | Alcohol | mmcmodinagar.ac.in |
| Organolithium (RLi) | Aldehyde/Ketone | Diethyl ether or THF | Alcohol | msu.edu |
| Organomagnesium Halide | Alkenyl Halide | NiCl₂(dppe) | Alkenyl-substituted compound | mmcmodinagar.ac.in |
| Organoboron Reagent | Aryl/Vinyl Halide | Pd Catalyst | Aryl/Vinyl-substituted compound | icmpp.ro |
Olefination and Alkene Metathesis in Diene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. alfa-chemistry.comwikipedia.orgorganicchemistrydata.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.com The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi). alfa-chemistry.comacs.org
The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the substituents on the phosphonate reagent. organicchemistrydata.orgnih.gov For example, using certain modified phosphonates and specific bases can lead to the preferential formation of (Z)-alkenes. organicchemistrydata.orgnrochemistry.com
In the context of synthesizing conjugated bromodienes, the HWE reaction has been successfully employed. mdpi.comthieme-connect.de For instance, the bromo-olefination of an aldehyde using a suitable Horner reagent can stereospecifically construct the desired bromodiene moiety. mdpi.com A study on the total synthesis of (-)-majusculoic acid utilized an HWE reaction to establish a conjugated (E,Z)-bromodiene unit. mdpi.com
Table 3: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description | Reference |
| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. | wikipedia.orgorganicchemistrydata.org |
| Product | Predominantly (E)-alkenes. | alfa-chemistry.comwikipedia.org |
| Base | Commonly NaH, n-BuLi, or LHMDS. | alfa-chemistry.comacs.orgnih.gov |
| Stereoselectivity | Influenced by reaction temperature, cation, and phosphonate structure. | organicchemistrydata.orgnih.gov |
| Advantages | More reactive nucleophile than Wittig ylides; water-soluble byproduct. | alfa-chemistry.comwikipedia.org |
Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis for the construction of cyclic compounds, including those containing multiple double bonds. wikipedia.orgresearchgate.net This reaction involves the intramolecular metathesis of a diene catalyzed by a transition metal complex, typically based on ruthenium or molybdenum. wikipedia.org The reaction is driven by the formation of a thermodynamically stable cyclic alkene and a volatile byproduct, usually ethylene. wikipedia.org
The efficiency and outcome of RCM can be influenced by several factors, including the catalyst generation, substrate structure, and reaction conditions such as concentration and temperature. researchgate.net Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have shown high efficacy for the RCM of sterically demanding or less reactive dienes. researchgate.net
RCM has been applied to the synthesis of various polyene systems. For example, the RCM of a terminal diolefin can lead to the formation of a macrocyclic dienediyne. spbu.ru The stereoselectivity of the resulting cyclic alkene (E or Z) can often be controlled by the choice of catalyst and reaction conditions. wikipedia.org In some cases, a mixture of E and Z isomers is obtained, which can be separated chromatographically. spbu.ru The application of RCM provides a powerful strategy for accessing complex cyclic structures that would be difficult to synthesize using other methods. wikipedia.org
Table 4: Catalysts and Applications of Ring-Closing Metathesis
| Catalyst Type | Substrate Type | Product Type | Key Features | Reference |
| First-Generation Grubbs Catalyst | Dienes with terminal alkenes | Cyclic alkenes | Effective for less substituted alkenes. | researchgate.net |
| Second-Generation Grubbs Catalyst | Sterically hindered dienes | Substituted cyclic alkenes | High activity and functional group tolerance. | researchgate.net |
| Schrock Catalyst (Molybdenum-based) | Various dienes | Cyclic alkenes | High activity, sensitive to air and moisture. |
Stereoselective Synthesis of this compound and Geometric Isomers
The stereoselective synthesis of this compound and its geometric isomers is crucial for their application in the synthesis of complex target molecules where specific stereochemistry is required. Various strategies have been developed to control the geometry of the double bonds during the synthesis of dienes.
One approach involves the use of stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, where the choice of reagents and conditions can dictate the E/Z selectivity of the newly formed double bond. alfa-chemistry.comorganicchemistrydata.org For example, Still-Gennari conditions, which utilize phosphonates with electron-withdrawing groups and a specific base/crown ether combination, are known to favor the formation of (Z)-olefins. nrochemistry.com
Another powerful method for the stereoselective synthesis of dienes is through transition metal-catalyzed cross-coupling reactions. mdpi.com The stereochemistry of the starting vinyl halides and organometallic reagents is often retained in the final product. Furthermore, dehalogenative homocoupling of terminal alkenyl bromides on a copper surface has been shown to produce cis-diene moieties with high stereoselectivity. rsc.org
Palladium-catalyzed intramolecular cyclization of substrates like '2-bromo-1,5-diene-7-yne' systems can also provide a route to polyene-substituted cyclohexenols with defined stereochemistry. researchgate.net Additionally, multicomponent reactions involving borylated dendralenes have been developed to afford highly substituted 1,3-dienes with excellent regio- and stereoselectivity. nih.gov These methods provide a versatile toolbox for the precise construction of the desired geometric isomers of this compound and related structures.
Reaction Pathways and Mechanistic Investigations of 2 Bromohexa 1,5 Diene Transformations
Cyclization Reactions
Cyclization reactions of 2-bromohexa-1,5-diene systems are dominated by palladium-catalyzed processes, which leverage the reactivity of the vinyl bromide for intramolecular carbon-carbon bond formation. These transformations provide access to a diverse range of cyclic structures, with the reaction outcomes often dictated by subtle changes in substrate and reaction conditions.
Palladium-Catalyzed Intramolecular Heck Cyclization
The intramolecular Mizoroki-Heck reaction is a cornerstone of synthetic strategy, involving the palladium-catalyzed coupling of a vinyl halide with an alkene within the same molecule. nih.gov This reaction typically begins with the oxidative addition of a palladium(0) complex into the carbon-bromine bond, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to furnish the cyclic product and regenerate the catalyst. nih.gov
A significant application of the intramolecular Heck reaction using this compound-derived systems is the synthesis of poly-ene substituted cyclohexenols. Researchers have developed efficient methods for creating substituted cyclohexenol (B1201834) systems that feature conjugated bis-exocyclic dienes. researchgate.netchim.it Starting from precursors like 2-bromo-8-phenyl-octa-1,5-diene-7-yn-4-ol, treatment with a palladium catalyst such as palladium(II) acetate, a phosphine (B1218219) ligand, and a mild reducing agent like sodium formate (B1220265) in a solvent like DMF at elevated temperatures yields highly functionalized cyclohexenols. researchgate.net The reaction proceeds via a 6-exo-dig cyclization pathway, demonstrating high stereoselectivity and producing the E-isomer as the major product. researchgate.net
Table 1: Palladium-Catalyzed Cyclization for Cyclohexenol Synthesis
| Precursor | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-8-phenyl-octa-1,5-diene-7-yn-4-ol derivatives | Pd(OAc)₂, PPh₃, HCOONa | DMF, 80 °C | 4-Benzylidene-5-methylene-cyclohex-2-enol derivatives | Good (85-90%) | researchgate.net |
The versatility of palladium-catalyzed cyclizations of this compound analogs extends to the construction of various fused ring systems.
Cyclopentenones: 1-Bromohexa-1,5-dien-3-ols can undergo a novel palladium-catalyzed tandem oxidative cyclization to produce cyclopentenone derivatives. researchgate.netrsc.org This process showcases the ability to form five-membered carbocycles. Similarly, 5-bromo-5-hexen-2-ones can be efficiently converted into 2-cyclopentenone derivatives through a palladium-catalyzed intramolecular carbonyl α-alkenylation, which is followed by a double-bond migration under mild conditions. documentsdelivered.com
Tetrahydroquinolines: The intramolecular Heck reaction is also a powerful tool for synthesizing heterocyclic systems like tetrahydroquinolines. An efficient method has been developed for creating 1,2,3,4-tetrahydroquinoline (B108954) derivatives that contain a bis-exocyclic conjugated diene. researchgate.netdocumentsdelivered.comnih.gov This is achieved through the palladium-catalyzed intramolecular Heck cyclization of substrates such as (2-bromo-allyl)-(2-phenylethynyl-phenyl)-amines. researchgate.netdocumentsdelivered.com The reaction proceeds via a 6-exo-dig cyclization to give the desired heterocyclic products in moderate to good yields. researchgate.netdocumentsdelivered.com This strategy has been highlighted as a key step in the enantioselective synthesis of these important nitrogen-containing heterocycles. researchgate.net
The regiochemical and stereochemical outcomes of intramolecular Heck cyclizations are highly dependent on the substrate's structure and follow predictable patterns, often summarized by Baldwin's rules for ring closure. These rules classify cyclizations based on ring size (e.g., 5 or 6), the relationship of the breaking bond to the new ring (exo or endo), and the hybridization of the electrophilic carbon (tet, trig, or dig).
In the context of this compound systems, the competition between different cyclization modes is a critical consideration:
6-exo vs. 5-endo: For many substrates, 6-exo cyclization is a common and favored pathway. nih.gov However, the formation of five-membered rings via 5-exo cyclization is often kinetically preferred over 6-endo pathways in radical cyclizations, a principle that can also influence Heck reactions.
6-exo-dig: The synthesis of poly-ene substituted cyclohexenols from precursors containing an 'ene-yne' moiety is a clear example of a favored 6-exo-dig cyclization. researchgate.netchim.it
6-endo-trig: While often kinetically disfavored compared to exo modes, 6-endo-trig cyclizations are possible and can lead to the formation of six-membered rings with an endocyclic double bond. researchgate.net The choice between these pathways can be influenced by factors such as the substitution pattern on the diene chain, which can sterically or electronically favor one transition state over another. For instance, in certain palladium-catalyzed cycloisomerizations, a 6-endo-trig pathway can lead to the formation of a six-membered ring intermediate. researchgate.net
The predictability of these cyclization modes allows for the rational design of substrates to achieve a desired cyclic product, making the intramolecular Heck reaction a highly versatile and powerful tool in synthesis. nih.gov
Tandem Oxidative Cyclizations of Bromodienols
Tandem reactions, or cascade reactions, offer a highly efficient approach to increasing molecular complexity in a single synthetic operation. In the realm of this compound chemistry, tandem oxidative cyclizations of the corresponding bromodienols provide a sophisticated pathway to valuable products like cyclopentenones. researchgate.netrsc.org
A notable example is the palladium-catalyzed tandem oxidative cyclization of 1-bromohexa-1,5-dien-3-ols. researchgate.net This reaction is believed to proceed through an initial cyclization event followed by an oxidation step, directly yielding the cyclopentenone core. This process avoids the separate isolation of intermediates, streamlining the synthetic sequence. Such oxidative cyclizations can be part of domino sequences that lead to the formation of complex carbocyclic structures. researchgate.net The development of tandem oxidative methods is a significant area of research, aiming to provide rapid access to complex molecules from simple starting materials.
Table 2: Tandem Oxidative Cyclization of Bromodienols
| Substrate Class | Reaction Type | Catalyst/Reagent | Product Class | Reference |
|---|---|---|---|---|
| 1-Bromohexa-1,5-dien-3-ols | Palladium-Catalyzed Tandem Oxidative Cyclization | Palladium Catalyst | Cyclopentenones | researchgate.netrsc.org |
| Isochroman-derived allylic silylethers | Tandem C-H oxidation/cyclization/rearrangement | DDQ, InCl₃ | Tricyclic benzoxa[3.2.1]octanes |
Electrophilic Cyclization Strategies in Related Systems
While palladium catalysis is a dominant strategy, electrophilic cyclization offers an alternative mechanistic pathway for the transformation of diene systems. In these reactions, an electrophile activates one of the double bonds, prompting a nucleophilic attack from the other tethered double bond to close the ring.
This type of reactivity has been explored in various diene systems. For example, the reaction of diolefins with electrophilic agents like bromine can proceed via a transannular cyclization. The mechanism often involves the formation of intermediate charge-transfer complexes. The study of electrophilic addition to conjugated dienes shows that the reaction proceeds through the most stable carbocation intermediate, which can then be trapped by a nucleophile. This can lead to different products (e.g., 1,2-addition vs. 1,4-addition) depending on kinetic and thermodynamic control. In systems designed to explore such pathways, stabilized dienolate intermediates have been examined under various conditions, leading to new methods for forming carbon-halogen, carbon-oxygen, and carbon-carbon bonds. The selectivity in these reactions can be finely tuned, sometimes depending on the choice of Lewis acid or the length of the tether connecting the reacting moieties. nih.gov
Cross-Coupling and Functionalization Reactions
The presence of both a reactive carbon-bromine bond and two alkene moieties allows this compound to undergo a variety of cross-coupling and functionalization reactions. These transformations are key to synthesizing more complex molecular architectures.
Reductive Cross-Coupling of 1,5-Diene-3-ols with Alkynes
A convergent method for creating stereodefined skipped trienes involves the reductive cross-coupling of substituted 1,5-diene-3-ols with alkynes. This reaction is significant for synthesizing skipped polyenes, which are structural motifs in many biologically important natural products. The process requires precise control over chemoselectivity, as the reaction could potentially occur at the allylic alcohol (Path A) or the homoallylic alcohol (Path B).
In studies of substituted 1,5-dienes, it has been demonstrated that reductive cross-coupling reactions proceed with high selectivity. Research has revealed that homoallylic alcohol-alkyne reductive couplings are more sensitive to alkene substitution compared to allylic alcohol-alkyne couplings. In all examined cases where both alkenes of a 1,5-diene are disubstituted, the reaction chemoselectively follows a pathway that utilizes the higher reactivity of the allylic alcohol over the homoallylic alcohol. nih.gov This selective pathway provides a convenient and stereochemically complementary route to skipped trienes. nih.govacs.org
Radical-Mediated Coupling Pathways (e.g., Nickel-Catalyzed Processes)
Nickel-catalyzed reactions are particularly effective for forming C(sp³)–C(sp³) bonds and are well-suited for substrates like this compound due to nickel's ability to facilitate radical pathways. nih.govacs.org The mechanism for the cross-electrophile coupling of alkyl halides, such as an allylic bromide, typically involves a sequential reduction pathway. nih.gov
This catalytic cycle is initiated by the generation of a radical from the alkyl halide mediated by a Ni(I) complex. nih.gov Specifically, the activation of the C(sp³)–Br bond can occur via a concerted halogen atom transfer (XAT), where electron transfer is coupled with halide dissociation. acs.orgnih.gov The resulting alkyl radical is then captured by a Ni(II) complex to form a high-valent Ni(III) intermediate. nih.gov This step is often fast, with activation energies for radical capture by nickel-aryl complexes measured to be between 7.0 and 9.2 kcal/mol. nih.gov The cycle concludes with reductive elimination from the Ni(III) species to form the new carbon-carbon bond and regenerate the active nickel catalyst. nih.gov This radical-based approach avoids the direct reaction of two nucleophiles and allows for the coupling of unactivated alkyl electrophiles. nih.gov
| Step | Description | Key Nickel Species | Reference |
|---|---|---|---|
| Radical Generation | A low-valent Ni(I) species activates the C(sp³)–Br bond via a concerted halogen atom transfer (XAT) to produce an alkyl radical. | Ni(I) | acs.orgnih.gov |
| Radical Capture | The alkyl radical is trapped by a Ni(II) complex. | Ni(II) | nih.gov |
| Intermediate Formation | A high-valent Ni(III) species is formed after radical capture. | Ni(III) | nih.gov |
| Reductive Elimination | The Ni(III) intermediate undergoes reductive elimination to form the final C-C coupled product and regenerate a lower-valent nickel catalyst. | Ni(III) → Ni(I) | nih.gov |
Copper-Mediated Intramolecular Aminofluorination of Dienes
Copper-mediated reactions provide a direct pathway for the aminofluorination of dienes, creating valuable β-fluoroalkylamines. nih.govacs.org While much of the research has focused on 1,3-dienes, the mechanism offers insights into potential reactions for 1,5-dienes. youtube.com The process is typically a three-component reaction involving the diene, an amine precursor (like an O-benzoylhydroxylamine), and a fluoride (B91410) source. nih.gov
Mechanistic studies suggest the reaction proceeds through radical intermediates. nih.gov The process is initiated by the copper-catalyzed cleavage of the N–O bond of the hydroxylamine (B1172632) precursor, which, in the presence of an acid source like Et₃N·3HF, generates a protonated aminyl radical cation. nih.gov This radical then adds to one of the double bonds of the diene, creating a carbon-centered radical intermediate. This intermediate is subsequently trapped by a nucleophilic fluoride source to yield the final aminofluorinated product. nih.gov A key challenge in applying this to dienes is controlling regioselectivity, as the reaction can lead to either 1,2- or 1,4-addition products in conjugated systems. youtube.com The use of Et₃N·3HF is critical, serving as both a readily available fluoride source and an acid to promote the formation of the key aminyl radical species. nih.govacs.org
Rearrangement Processes
The allylic nature of the bromine atom and the double bonds in this compound makes it susceptible to rearrangement reactions, which can lead to a mixture of isomeric products.
Allylic Rearrangements in Bromination Reactions
The synthesis of this compound via bromination of hexa-1,5-diene, or the subsequent reactions of the compound itself, can be complicated by allylic rearrangements. Allylic bromination using N-bromosuccinimide (NBS) proceeds via a radical mechanism where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. winona.edu This delocalized radical can then react with bromine at more than one position, leading to the formation of constitutional isomers. winona.edumasterorganicchemistry.com
For instance, the NBS bromination of non-symmetrical alkenes like hexene isomers consistently yields a mixture of products due to allylic rearrangement. winona.edu This phenomenon is driven by the formation of a resonance-stabilized radical intermediate that allows the bromine to be installed at different positions. winona.edu The tendency for rearrangement can be influenced by factors such as the substitution pattern of the resulting alkene, often favoring the formation of a more substituted, and thus more stable, double bond. masterorganicchemistry.com
| Substrate | Major Product(s) | Relative Yield (%) | Reference |
|---|---|---|---|
| trans-2-Hexene | 4-Bromo-2-hexene | 50% | winona.edu |
| 2-Bromo-3-hexene (rearranged) | 32% | winona.edu | |
| 1-Hexene | 1-Bromo-2-hexene | 56% | winona.edu |
| 3-Bromo-1-hexene (rearranged) | 10% | winona.edu | |
| 3-Hexene | 4-Bromo-2-hexene | 58% | winona.edu |
| 2-Bromo-3-hexene (rearranged) | 41% | winona.edu |
Computational Studies on Molecular Rearrangements
Computational methods, particularly density functional theory (DFT), provide deep mechanistic insight into the rearrangement processes involving halogenated compounds. Studies on the bromination of allylic systems have used DFT to explore the potential energy surfaces and elucidate the pathways leading to rearranged products. nih.govacs.org
For example, DFT simulations of the bromination of allylaryl derivatives have shown that the reaction can proceed through a bromonium intermediate. This intermediate can then undergo an intramolecular rearrangement, such as a 1,2-shift of an aryl group, to form a spirocyclic intermediate. nih.govacs.org The subsequent ring-opening by a bromide anion can lead to either a standard 1,2-dibromo adduct or a rearranged 1,3-dibromo product. nih.govacs.org Thermochemical analysis from these studies indicates that factors like the proximity of atoms in the transition state can influence the free energy change and favor rearrangement pathways. acs.org Similarly, computational studies on copper-catalyzed intramolecular reactions have investigated the geometries of transition states, finding that different cyclization geometries (e.g., chair-like vs. boat-like) can determine the stereochemical outcome of the reaction. nih.gov These computational models are crucial for rationalizing experimental results and predicting how substrate structure affects reaction selectivity. nih.gov
Detailed Mechanistic Elucidation through Experimental and Computational Approaches
The transformation of this compound is a subject of significant interest in synthetic organic chemistry, providing pathways to complex molecular architectures. A detailed understanding of the reaction mechanisms, including the nature of intermediates, reaction kinetics, and stereochemical outcomes, is crucial for the strategic design of synthetic routes. This section delves into the experimental and computational investigations that have shed light on these mechanistic intricacies.
Identification of Key Organometallic and Radical Intermediates
The reactivity of this compound is dominated by the presence of the vinyl bromide and the two terminal double bonds, which can participate in both radical and organometallic-mediated transformations.
In palladium-catalyzed reactions, the initial step often involves the oxidative addition of the carbon-bromine bond to a low-valent palladium(0) species. This leads to the formation of a key organopalladium(II) intermediate . For instance, in intramolecular cyclization reactions, a vinylpalladium(II) halide species is generated, which can then undergo further reactions. A notable example, though on a more complex '2-bromo-1,5-diene-7-yne' system, illustrates the formation of a cyclopalladium intermediate following an intramolecular carbopalladation. semanticscholar.orgresearchgate.net This intermediate is then trapped, for example by a hydride, to yield the final cyclic product. semanticscholar.org The general mechanism involves the initial formation of the Pd(II) intermediate, followed by intramolecular insertion of one of the double bonds into the vinyl-palladium bond, leading to a five- or six-membered ring containing a palladium atom.
Radical intermediates are also central to the chemistry of this compound and its derivatives. The formation of 2-bromo-substituted 1,5-dienes can be achieved through the radical bromoallylation of allenes. nih.gov In these reactions, a bromine radical attacks the central carbon of the allene, generating a 2-bromoallyl radical intermediate . This nucleophilic radical can then react with other species in the reaction mixture. nih.gov When this compound itself is subjected to radical conditions, for example using a radical initiator like AIBN (azobisisobutyronitrile), it can undergo a variety of transformations. These can include intermolecular additions or intramolecular cyclizations, proceeding through vinyl and alkyl radical intermediates. The stability of these radical intermediates, which are generally sp²-hybridized with the unpaired electron in a p-orbital, is influenced by substituent effects. libretexts.org
| Reaction Type | Key Intermediate | Method of Generation | Subsequent Reactions |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Organopalladium(II) Intermediate (Vinylpalladium(II) halide) | Oxidative addition of Pd(0) to the C-Br bond | Intramolecular carbopalladation, β-hydride elimination, reductive elimination |
| Palladium-Catalyzed Cyclization | Cyclopalladium Intermediate | Intramolecular insertion of a double bond into the vinyl-palladium bond | Trapping with nucleophiles or hydrides |
| Radical Bromoallylation (Formation) | 2-Bromoallyl Radical | Addition of a bromine radical to an allene | Addition to electron-deficient alkenes |
| Radical Reactions (of the diene) | Vinyl and Alkyl Radicals | Homolytic cleavage of the C-Br bond or addition of a radical to a double bond | Intramolecular cyclization, intermolecular addition, hydrogen abstraction |
Kinetics of Reaction Pathways (e.g., Radical Clocks, Rate Constants)
The kinetics of the transformations of this compound and related compounds are crucial for understanding and predicting product distributions. While specific rate constants for the reactions of this compound are not extensively documented in the literature, the principles of kinetic versus thermodynamic control are highly relevant to its reactivity, particularly in addition reactions to the diene system. youtube.commasterorganicchemistry.com
In electrophilic additions to conjugated dienes, for example, the formation of 1,2- and 1,4-addition products is a classic example of kinetic and thermodynamic control. The kinetic product is formed faster, usually at lower temperatures, via a lower energy transition state, while the thermodynamic product is the more stable product and is favored at higher temperatures where an equilibrium can be established. youtube.comyoutube.com For non-conjugated dienes like this compound, the two double bonds can react independently, but the principles of kinetic control still apply to the reactions at each double bond.
Radical clocks are a powerful tool for determining the rates of fast radical reactions. divyarasayan.orgnih.gov This technique involves a competition between a unimolecular rearrangement of a radical with a known rate constant (the "clock") and an intermolecular trapping reaction with an unknown rate constant. By analyzing the product distribution, the unknown rate constant can be determined. For instance, the 5-hexenyl radical cyclization is a well-calibrated radical clock. While no studies have explicitly reported the use of this compound itself as a component of a radical clock experiment, the rate of radical cyclizations it might undergo could be probed using these methods. The general rate of 5-exo-trig cyclization of the 5-hexenyl radical is in the range of 10⁵ s⁻¹. nih.gov
| Kinetic Concept | Description | Relevance to this compound |
|---|---|---|
| Kinetic vs. Thermodynamic Control | Competition between the faster-formed product (kinetic) and the more stable product (thermodynamic). Temperature is a key factor. | Applicable to addition reactions to the double bonds and potential rearrangements. The distribution of products can be influenced by reaction conditions. |
| Radical Clocks | A method to measure fast radical reaction rates by comparing a known unimolecular reaction rate with an unknown bimolecular reaction rate. | Could be used to determine the rate constants for radical cyclization or intermolecular trapping reactions involving radicals derived from this compound. |
| Rate Constants | Quantitative measure of the speed of a chemical reaction. | Specific rate constants for reactions of this compound are not readily available in the reviewed literature, but general principles of diene reactivity apply. |
Stereochemical Outcomes and Control Mechanisms in Diene Transformations
The stereochemistry of the products formed from reactions of this compound is determined by the mechanism of the transformation and the stereochemical information encoded in the starting material and reagents.
In palladium-catalyzed cyclization reactions , the stereochemical outcome is often dictated by the geometry of the organopalladium intermediates. For instance, in the intramolecular Heck-type cyclization of a '2-bromo-1,5-diene-7-yne' system, only one stereoisomer was isolated. semanticscholar.orgresearchgate.net This high stereoselectivity is attributed to the mechanism of the palladium-catalyzed exo-dig cyclization, which is followed by the trapping of the cyclopalladium intermediate. The reaction is expected to proceed through a transition state that leads to the thermodynamically more stable E-isomer. semanticscholar.org
For radical cyclization reactions , the stereochemical outcome is influenced by the conformational preferences of the transition state. The formation of five- and six-membered rings from hexenyl radicals generally proceeds via a chair-like transition state, which minimizes steric interactions. The substituents on the acyclic precursor can exert significant stereocontrol, leading to the preferential formation of one diastereomer. The nature of protecting groups on nearby functional groups can also influence the stereochemical course of the cyclization.
The stereochemistry of addition reactions to the double bonds of this compound will depend on the nature of the attacking species. For example, the addition of halogens like Br₂ to a double bond typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition.
| Reaction Type | Stereochemical Control Mechanism | Typical Outcome |
|---|---|---|
| Palladium-Catalyzed Cyclization | Geometry of the cyclopalladium intermediate and thermodynamic stability of the product. | High stereoselectivity, often favoring the formation of the more stable isomer (e.g., E-isomer). |
| Radical Cyclization | Conformational preferences of the transition state (e.g., chair-like) to minimize steric strain. | Formation of specific diastereomers depending on the substitution pattern of the starting material. |
| Electrophilic Addition (e.g., Br₂) | Formation of cyclic intermediates (e.g., bromonium ion). | Anti-addition of the two new substituents across the double bond. |
Theoretical and Computational Chemistry Studies on 2 Bromohexa 1,5 Diene Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules during chemical reactions. divyarasayan.org These methods solve the electronic Schrödinger equation for a given nuclear configuration, providing detailed mechanistic insights that can lead to the rational design of new chemical transformations. divyarasayan.org
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting and analyzing the electronic properties and reactivity of molecules. rsc.org It is particularly effective for studying reaction pathways, transition states, and the energetics of chemical reactions, making it an invaluable tool for mechanistic elucidation. rsc.org
For systems related to 2-bromohexa-1,5-diene, DFT calculations have been instrumental in evaluating reaction pathways, especially in metal-catalyzed cyclizations. A key reaction for this system is the intramolecular Heck cyclization, a process that can form various carbocyclic frameworks. Computational studies on similar 1-bromo-diene systems show that the reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular carbopalladation (cyclization) and subsequent β-hydride elimination to yield the product and regenerate the catalyst.
DFT calculations help to evaluate the energetics of competing cyclization pathways, such as the 5-exo-trig versus 6-endo-trig modes. In the majority of studied cases involving palladium-catalyzed intramolecular reactions, the 5-exo-trig pathway is generally favored over the 6-endo-trig closure due to lower steric demand. researchgate.net However, for systems like this compound, a 6-exo cyclization is also a primary pathway. Studies on the closely related '2-bromo-1,5-di-ene-7-yne' system have shown that a palladium-catalyzed 6-exo-dig cyclization is a key step in forming a cyclohexenol (B1201834) skeleton with a conjugated bis-exocyclic diene. semanticscholar.orgchemrxiv.org The mechanism involves the formation of a cyclopalladium intermediate. semanticscholar.org Transition state modeling using DFT can elucidate the thermodynamic and kinetic favorability of these pathways, as demonstrated in the cyclization of other complex natural products. e3s-conferences.org
Below is a table summarizing typical energetic data obtained from DFT calculations for key steps in palladium-catalyzed cyclizations of bromo-diene systems.
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond | 10 - 15 |
| 6-exo Cyclization | Intramolecular insertion of the double bond | 5 - 10 (highly favorable) |
| 7-endo Cyclization | Alternative intramolecular insertion | 15 - 20 (generally less favorable) |
| β-Hydride Elimination | Formation of the final product and regeneration of the catalyst | 5 - 12 |
This table presents generalized data from DFT studies on related palladium-catalyzed reactions to illustrate the insights gained from such calculations.
Ab initio molecular orbital methods are used to study molecular conformations and the energy barriers associated with rotations around single bonds. These calculations, performed at levels of theory like Hartree-Fock or Møller-Plesset (MP2), can determine the stable conformations of a molecule and the energies of the transition states (rotamers) that separate them. nist.gov
For this compound, conformational flexibility is primarily dictated by the rotation around the C3-C4 single bond. This rotation gives rise to different spatial arrangements of the two vinyl groups, which can be described by the C2-C3-C4-C5 dihedral angle. The principal conformers would include anti (dihedral angle ~180°), gauche (dihedral angle ~60°), and eclipsed forms. Ab initio calculations can map the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to rotational barriers. This analysis is crucial as the ground-state conformation can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions. For instance, the relative orientation of the two double bonds is a key factor in intramolecular cyclization reactions.
The table below shows a hypothetical conformational analysis for this compound, illustrating the type of data generated from ab initio calculations.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Hypothetical Relative Energy (kcal/mol) | Description |
| Anti | ~180° | 0.0 | Most stable, minimal steric hindrance |
| Gauche | ~±60° | 0.8 - 1.5 | Slightly less stable due to steric interaction |
| Syn-eclipsed | ~0° | 4.0 - 6.0 | Rotational barrier, high steric strain |
Note: These values are illustrative and represent typical energy differences for such conformers.
Molecular Modeling for Reactivity and Selectivity Prediction
Molecular modeling encompasses a range of computational techniques used to predict how a molecule will behave in a chemical reaction. For this compound, this involves predicting which parts of the molecule are most likely to react (reactivity) and which of several possible products is most likely to form (selectivity).
Reactivity is often analyzed by examining the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of high electron density, which are susceptible to attack by electrophiles, while the LUMO indicates electron-deficient regions, which are susceptible to attack by nucleophiles. In this compound, two distinct double bonds are present: a terminal double bond (C5=C6) and a vinyl bromide moiety (C1=C2). Molecular modeling can determine the relative energies and electron densities of the π-orbitals associated with these double bonds, predicting their relative reactivity in reactions such as Diels-Alder cycloadditions or electrophilic additions.
Selectivity in reactions can also be predicted. For instance, in palladium-catalyzed cyclizations, computational modeling can explain the preference for exo versus endo pathways. researchgate.net In Diels-Alder reactions, FMO analysis can predict both regioselectivity and stereoselectivity. Computational studies on related systems have successfully used these principles to understand and predict experimental outcomes.
The following table outlines how molecular modeling can be used to predict the reactivity of the different sites in this compound.
| Reactive Site | Computational Method | Predicted Property | Implication for Reactivity |
| C1=C2 Double Bond | FMO Analysis (LUMO) | Lower LUMO energy, localized on C2 | Susceptible to nucleophilic attack |
| C5=C6 Double Bond | FMO Analysis (HOMO) | Higher HOMO energy | More reactive toward electrophiles |
| C-Br Bond | Electrostatic Potential Map | Positive potential near C2 | Site for oxidative addition by metals like Pd(0) |
| Allylic C-H Bonds (C3) | Bond Dissociation Energy Calculation | Lower BDE | Susceptible to radical abstraction |
In Silico Design Principles for Diene-Based Functional Materials
In silico design uses computational modeling to predict the properties of novel materials before they are synthesized, accelerating the discovery of functional molecules and polymers. rsc.orgresearchgate.net this compound, as a bifunctional monomer, is a potential building block for advanced functional materials such as specialty polymers and complex organic scaffolds.
One major application is in polymer science. Dienes are key monomers for polymerization reactions like Acyclic Diene Metathesis (ADMET), which can produce long-chain aliphatic polyesters. mdpi.com Computational methods can be used to design diene-based polymers with specific properties. By modeling the polymer chains, researchers can predict characteristics such as thermal stability (e.g., glass transition temperature), mechanical properties, and electronic properties for conjugated polymers. rsc.orgmdpi.com For example, DFT calculations can predict the band gap of a conjugated polymer derived from a diene monomer, which is crucial for applications in organic electronics.
Furthermore, the this compound framework is a precursor to poly-ene substituted cyclohexenols, which are valuable scaffolds for constructing biologically active molecules. semanticscholar.orgchemrxiv.org In silico screening can be used to design derivatives with optimized properties. By systematically modifying the substituents on the diene scaffold computationally, it is possible to predict how these changes will affect the molecule's reactivity in subsequent transformations or its ability to bind to a biological target.
The principles for designing diene-based materials using computational chemistry are summarized below.
| Design Principle | Computational Technique | Target Property/Application | Example |
| Monomer Reactivity Prediction | DFT, FMO analysis | Control of copolymer composition | Predicting reactivity ratios for copolymerization of dienes with vinyl monomers. mdpi.com |
| Polymer Property Simulation | Molecular Dynamics (MD), DFT | Design of polymers with desired thermal or electronic properties | Calculating the glass transition temperature or electronic band gap of a polydiene. rsc.org |
| Scaffold Optimization | Docking, QSAR | Development of precursors for bioactive molecules | Modifying the diene structure to optimize the shape and electronic properties of cyclized products for drug design. |
| Reaction Pathway Design | DFT (Transition State Search) | Synthesis of complex molecules | Identifying catalysts and conditions that favor the formation of a desired cyclized product from the diene. researchgate.net |
Applications of 2 Bromohexa 1,5 Diene and Its Derivatives in Advanced Organic Synthesis
Synthesis of Natural Products and Biologically Active Molecules
The strategic placement of reactive sites within 2-bromohexa-1,5-diene makes it an ideal starting point for the synthesis of several classes of natural products.
Vitamin D Ring A Synthons
The A-ring of Vitamin D and its analogues is a crucial component for their biological activity. nih.govresearchgate.net Research has demonstrated that derivatives of this compound are effective precursors for constructing the characteristic bis-exocyclic conjugated diene system of Vitamin D ring A synthons. researchgate.netchemrxiv.org A notable method involves a palladium-catalyzed intramolecular cyclization of substrates derived from 2-bromo-1,5-diene systems. researchgate.netchemrxiv.org This approach provides an efficient route to the cyclohexenol (B1201834) skeleton with a conjugated diene, a core structure of Vitamin D A-ring synthons. researchgate.net
For instance, a general and efficient methodology has been developed for the synthesis of substituted cyclohexenol systems with a conjugated bis-exocyclic diene via a Pd-catalyzed intramolecular 6-exo-dig cyclization of an 'ene-yne' moiety derived from a 2-bromo-1,5-diene precursor. researchgate.netchemrxiv.org This method is noted for being straightforward and high-yielding. chemrxiv.org
Poly-ene Substituted Cyclohexenols as Core Scaffolds
Poly-ene substituted cyclohexenols are important structural motifs found in numerous naturally occurring and biologically active molecules. researchgate.netchemrxiv.org Derivatives of this compound serve as valuable precursors for these scaffolds. A palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-diene-7-yne' system offers a versatile route to these poly-ene substituted cyclohexenols. researchgate.net This methodology allows for the construction of the cyclohexenol system with a conjugated bis-exocyclic diene, which is a key feature of many bioactive natural products. researchgate.netchemrxiv.org
The reaction proceeds via an intramolecular Heck cyclization, starting from a novel substrate synthesized from β-bromovinyl aldehydes. researchgate.netchemrxiv.org The resulting poly-ene-substituted cyclohexenol moiety is a useful scaffold for building a variety of complex molecules. chemrxiv.org
Precursors to Bicyclic Sesquiterpenes and Diterpenes (e.g., Kellermanoldione)
The structural framework provided by the cyclization of this compound derivatives is also applicable to the synthesis of terpenes. Bicyclic sesquiterpenes and diterpenes, such as Kellermanoldione, contain a cyclohexanol (B46403) moiety with an exocyclic double bond. researchgate.netchemrxiv.org Kellermanoldione, a labdane (B1241275) diterpene, is known for its potent antidiarrhetic properties. researchgate.net The synthetic strategies involving palladium-catalyzed cyclization of 1-bromohexa-1,5-dien-3-ols and related structures provide a pathway to the core skeleton of such terpenes. researchgate.net
Stereodefined Skipped Polyenes
Skipped polyenes, which contain one or more methylene (B1212753) groups separating double bonds, are a common feature in many biologically important natural products, including polyunsaturated fatty acids. nih.gov The synthesis of these motifs with specific stereochemistry presents a significant challenge in organic chemistry. nih.gov While not a direct application of this compound itself, related strategies for creating stereodefined dienes are relevant. Methodologies that allow for the controlled synthesis of 1,4-dienes and higher homologues are crucial for accessing these complex natural products. nih.govrsc.org
Building Blocks for Complex Cyclic and Polycyclic Architectures
The reactivity of this compound and its derivatives extends to their use as precursors for cycloaddition reactions, leading to the formation of complex cyclic and polycyclic systems.
Diels-Alder Cycloaddition Precursors
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.org The conjugated diene systems generated from the cyclization of this compound derivatives are effective precursors for Diels-Alder reactions. researchgate.netchemrxiv.org The resulting cyclohexenol system with a conjugated bis-exocyclic diene can readily participate as the diene component in a [4+2] cycloaddition with a dienophile. chemrxiv.orguc.pt This provides a reliable method for constructing more complex polycyclic architectures with controlled stereochemistry. wikipedia.org
The versatility of the Diels-Alder reaction, including hetero-Diels-Alder variants, further expands the range of cyclic and heterocyclic systems that can be synthesized from these precursors. wikipedia.orgorganic-chemistry.orgvdoc.pub
Fused Ring Systems and Spiro Compounds
The diene system of this compound and its derivatives serves as a valuable scaffold for the synthesis of intricate cyclic systems, including fused and spirocyclic frameworks. Transition metal-catalyzed intramolecular cyclizations are a particularly powerful strategy for this purpose.
Palladium-catalyzed reactions, such as the Heck reaction, have been effectively used to construct fused ring systems. researchgate.netchemrxiv.org For instance, derivatives of 2-bromohexa-1,5-dien-3-ols can undergo tandem oxidative cyclization under palladium catalysis to provide access to cyclopentenones. researchgate.net A general and efficient method for creating substituted cyclohexenol systems involves the intramolecular cyclization of precursors like 2-bromo-8-phenyl-octa-1,5-diene-7-yn-4-ol. chemrxiv.org This process, utilizing a palladium catalyst, proceeds via a 6-exo-dig cyclization to form a six-membered ring with a conjugated bis-exocyclic diene, a useful precursor for subsequent Diels-Alder reactions. chemrxiv.org The "cut-and-sew" strategy, which involves the transition-metal-catalyzed C–C bond activation of cyclic ketones, offers another deconstructive approach to building fused rings that can be conceptually applied to derivatives of this compound. nih.gov
Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized using radical cyclization strategies. qmul.ac.uk For example, an engineered B12-dependent enzyme, CarH*, has been shown to catalyze reductive dearomative spirocyclization of substrates with aromatic radical acceptors, yielding spirobicyclic products that feature a 1,3-cyclohexadiene (B119728) moiety. nih.gov This highlights the potential for both metal-catalyzed and biocatalytic methods to transform diene systems into complex spirocyclic structures. nih.gov
Table 1: Examples of Cyclization Reactions for Fused Ring and Spiro Compound Synthesis
| Precursor System | Catalyst/Reagent | Reaction Type | Product Type | Reference(s) |
| 1-Bromohexa-1,5-dien-3-ol derivatives | Pd(OAc)₂ | Tandem Oxidative Cyclization | Cyclopentenones | researchgate.net |
| Ene-yne systems derived from bromo-dienes | Pd(OAc)₂, PPh₃, HCOONa | 6-exo-dig Heck Cyclization | Substituted Cyclohexenols | chemrxiv.org |
| Substrates with pendant arenes | Engineered CarH* enzyme | Reductive Dearomative Spirocyclization | Spirobicyclic 1,3-dienes | nih.gov |
Precursors for Stereocenter Generation in Organic Transformations
The two double bonds in this compound provide multiple sites for stereoselective reactions, making it an excellent precursor for generating stereocenters. Dihydroxylation and epoxidation are key strategies for this purpose, allowing for the controlled installation of chirality.
Dihydroxylation and Epoxidation Strategies
Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation (SAD), is a robust method for converting alkenes into chiral vicinal diols. researchgate.netacs.org When applied to a diene like this compound, the reaction can proceed with regioselectivity, targeting one of the two double bonds. The electronic and steric differences between the vinyl bromide moiety and the terminal alkene influence this selectivity. For instance, studies on the asymmetric dihydroxylation of 1,6-dibromo-1,5-hexadiene have shown that chiral diols can be produced, which are versatile building blocks for further synthesis. rsc.org The resulting diol from such a reaction on this compound would contain multiple stereocenters and orthogonal functional handles (bromoalkene, hydroxyl groups) for subsequent transformations. The syn-dihydroxylation with osmium tetroxide is a concerted process that creates stereocenters in the resulting glycol product. libretexts.org
Epoxidation of the double bonds offers another route to generating stereocenters. The reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide. masterorganicchemistry.comambeed.com In the case of this compound, selective epoxidation of the more electron-rich terminal double bond is generally expected over the electron-deficient vinyl bromide double bond. A study on the epoxidation of 1,5-hexadiene (B165246) using tert-butyl hydroperoxide (TBHP) and a molybdenum catalyst demonstrated the formation of 1,2-epoxy-5-hexene. mdpi.com The epoxide ring can then be opened by various nucleophiles. Acid-catalyzed hydrolysis of epoxides results in anti-dihydroxylation, providing a complementary stereochemical outcome to the syn-dihydroxylation achieved with osmium tetroxide. libretexts.orgmasterorganicchemistry.com The formation of an epoxide from a halohydrin via an internal SN2 reaction is also a well-established method. chemicalforums.com
Table 2: Strategies for Stereocenter Generation
| Reaction | Reagent(s) | Stereochemical Outcome | Key Feature | Reference(s) |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Chiral Vicinal Diol | Syn-addition of two hydroxyl groups | researchgate.netrsc.org |
| Epoxidation | m-CPBA or TBHP/Mo(VI) catalyst | Epoxide | Forms a three-membered ether ring | masterorganicchemistry.commdpi.com |
| Epoxide Ring Opening | H₃O⁺ | Vicinal Diol | Anti-addition of two hydroxyl groups | libretexts.org |
Polymerization of Diene Monomers
The diene structure of this compound makes it a candidate monomer for polymerization, offering a pathway to functional polymers where the bromine atom can be used for post-polymerization modification.
Anionic Polymerization of Dienes
Anionic polymerization is a form of chain-growth polymerization suitable for monomers with electron-withdrawing groups, as well as for dienes like butadiene and isoprene (B109036). rsc.orgeresearchco.com A key feature of this method is its "living" nature when impurities are absent, meaning there is no formal termination step. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and controlled architectures, such as block copolymers. wikipedia.orgethernet.edu.et
The polymerization is typically initiated by organolithium compounds, such as n-butyllithium or sec-butyllithium, in a nonpolar solvent like cyclohexane (B81311) or a polar solvent like tetrahydrofuran (B95107) (THF). sci-hub.seuni-bayreuth.de The choice of solvent significantly impacts the microstructure of the resulting polydiene. sci-hub.se In nonpolar solvents, high 1,4-addition is favored, leading to polymers with lower glass transition temperatures, while polar solvents promote 1,2- and 3,4-addition. eresearchco.comsci-hub.se The mechanism involves the nucleophilic attack of the initiator on a monomer to form a carbanion, which then propagates by adding further monomer units. eresearchco.com The geometry of the diene monomer is crucial; a cisoid geometry is typically required for propagation to occur. rsc.org
Copolymerization with Vinyl Monomers
Dienes can be copolymerized with a variety of conventional vinyl monomers, such as styrene (B11656), acrylates, and acrylonitrile, to create copolymers with tailored properties. taylorfrancis.comnih.govrsc.org This process can be carried out using different polymerization techniques, including radical and anionic polymerization. taylorfrancis.comnih.gov The resulting copolymers can range from commercially significant materials like styrene-butadiene-styrene (SBS) thermoplastic elastomers to specialty polymers. rsc.org
The composition and microstructure of the copolymer are determined by the monomer reactivity ratios (r₁ and r₂). nih.gov These ratios describe the preference of a growing polymer chain ending in one monomer (e.g., the diene) to add another molecule of the same monomer versus the comonomer (e.g., the vinyl monomer). nih.gov For example, in the anionic copolymerization of isoprene (I) and styrene (S) in a nonpolar solvent, the reactivity ratios heavily favor isoprene incorporation (r_I = 10, r_S = 0.015), leading to a steep gradient in the polymer chain. rsc.org By carefully selecting the monomers and polymerization conditions, it is possible to produce random, alternating, block, or gradient copolymers. taylorfrancis.comrsc.org The incorporation of a functional diene like this compound into a copolymer with a vinyl monomer could introduce reactive sites along the polymer backbone.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Diene Transformations
The transformation of dienes is a cornerstone of organic synthesis, and the development of new catalytic systems is crucial for enhancing efficiency and selectivity. For 2-bromohexa-1,5-diene, future efforts will likely concentrate on expanding the repertoire of metal-catalyzed reactions beyond established methods.
A primary area of focus will be the refinement of palladium-catalyzed reactions. While palladium catalysis is effective for cyclization reactions of similar bromo-diene systems to form cyclohexenol (B1201834) skeletons, there is considerable scope for improvement. researchgate.net Research into novel phosphine (B1218219) ligands and palladium sources could lead to catalysts with higher turnover numbers, improved stereoselectivity, and broader substrate scope. The development of catalysts that can operate under milder conditions would also be a significant step forward.
Beyond palladium, the exploration of other transition metals such as rhodium, nickel, and copper presents a promising frontier. These metals could offer complementary reactivity and enable transformations that are not accessible with palladium. For instance, rhodium catalysts have been reported for the formation of six-membered rings with conjugated exocyclic dienes. researchgate.net Investigating the application of such catalysts to this compound could unlock new synthetic pathways.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Potential Transformation | Research Goal |
|---|---|---|
| Palladium-based catalysts | Intramolecular Heck cyclization | Enhanced stereoselectivity, milder reaction conditions |
| Rhodium-based catalysts | [4+2] and [5+2] cycloadditions | Synthesis of complex polycyclic systems |
| Nickel-based catalysts | Cross-coupling reactions | Formation of new carbon-carbon bonds |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Integrating the chemistry of this compound with sustainable technologies like flow chemistry is an emerging opportunity. Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. Future research could focus on adapting key transformations of this compound, such as catalytic cyclizations and cross-coupling reactions, to continuous flow reactors. This would not only enhance the efficiency of these processes but also allow for the safe handling of potentially hazardous reagents and intermediates.
Furthermore, there is a growing need for synthetic methods that minimize waste and utilize environmentally benign reagents and solvents. The development of "clean" radical chain syntheses, where the byproducts are simple, aromatic compounds, is one such approach. acs.org Future work could explore the use of this compound in such processes, aiming for high atom economy and the reduction of toxic waste streams. The use of water or other green solvents in reactions involving this diene will also be a key area of investigation.
Exploration of New Reactivity Modes and Synthetic Applications
The dual functionality of this compound provides a platform for exploring novel reactivity patterns and accessing a diverse range of molecular architectures. A significant area for future exploration is its use in complex cascade reactions. By designing reactions that involve both the vinyl bromide and the terminal alkene in a sequential or concerted manner, it should be possible to construct intricate polycyclic and heterocyclic systems in a single synthetic operation.
The application of this compound in the total synthesis of natural products and bioactive molecules is another promising avenue. The substituted cyclohexenol moiety, which can be synthesized from related bromo-dienes, is a key structural feature in compounds like vitamin D synthons and various sesquiterpenes. researchgate.net Future research will likely target the use of this compound as a key starting material for the efficient synthesis of these and other complex natural products.
Moreover, the exploration of its role in pericyclic reactions, such as Diels-Alder and ene reactions, could lead to the discovery of new synthetic methodologies. The electronic properties of the diene, influenced by the bromine atom, may lead to unique reactivity and selectivity in these transformations.
Table 2: Potential Synthetic Applications of this compound
| Reaction Type | Target Molecular Scaffold | Potential Application |
|---|---|---|
| Cascade Cyclizations | Polycyclic frameworks | Natural product synthesis |
| Cross-Coupling Reactions | Substituted dienes and polyenes | Materials science, medicinal chemistry |
| Cycloaddition Reactions | Carbocyclic and heterocyclic rings | Synthesis of novel chemical entities |
Advanced Computational Approaches for Predictive Synthesis
The use of computational chemistry is becoming indispensable in modern synthetic planning. For this compound, advanced computational approaches can provide deep insights into its reactivity and guide the development of new synthetic methods. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and rationalize observed stereoselectivities.
This predictive power is particularly valuable in the context of asymmetric catalysis. Computational studies can help in understanding the interactions between the substrate, catalyst, and reagents, thereby facilitating the rational design of new chiral ligands and catalysts for enantioselective transformations. For example, in cycloaddition reactions, computational analysis can elucidate the factors governing the facial selectivity and help in optimizing the reaction conditions to favor the desired stereoisomer.
Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of new transformations, reducing the need for extensive empirical experimentation. As computational models become more accurate and accessible, their integration into the workflow of synthetic chemists working with this compound will undoubtedly lead to more rapid and efficient innovation.
Q & A
Basic: What are the established synthetic routes for 2-Bromohexa-1,5-diene, and what methodological considerations are critical for reproducibility?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or halogenation of precursor dienes. For example, Pd(I)-catalyzed protocols (as seen in analogous bromo-chlorodiene systems) require precise control of stoichiometry, ligand selection, and reaction temperature to avoid side reactions like over-halogenation . Key considerations include:
- Catalyst selection : Use of Pd catalysts with stabilizing ligands (e.g., phosphines) to enhance regioselectivity.
- Solvent purity : Anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Work-up : Chromatographic purification under inert atmosphere to preserve alkene geometry.
Refer to safety protocols for brominated compounds (e.g., PPE, ventilation) as outlined in SDSs .
Advanced: How can contradictory kinetic data for thermal degradation of this compound be resolved?
Answer:
Contradictions in kinetic data (e.g., variable activation energies reported) may arise from differences in experimental setups, such as:
- Temperature gradients : Non-uniform heating in bulk reactions vs. microreactors.
- Analytical methods : Discrepancies between GC-MS () and NMR quantification.
To resolve these:
Standardize conditions : Use a 2³ factorial design (as in ) to isolate variables (temperature, pressure, catalyst load).
Cross-validate techniques : Compare results from multiple methods (e.g., HPLC, GC-MS, and in-situ FTIR).
Statistical analysis : Apply ANOVA to identify significant factors affecting degradation rates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency procedures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
- Storage : Inert atmosphere storage (argon/nitrogen) at –20°C to prevent polymerization.
Advanced: How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed reactions?
Answer:
The conjugated diene system and bromine substituent create a polarized π-system, enabling:
- Oxidative addition : Bromine acts as a leaving group, facilitating Pd(0)/Pd(II) cycles in cross-couplings.
- Steric effects : The bromine at C2 directs regioselectivity in nucleophilic attacks.
Methodological insights: - DFT calculations : Predict reaction pathways and transition states.
- X-ray crystallography (as in ): Confirm molecular geometry and ligand-metal interactions.
- Kinetic isotope effects : Probe rate-determining steps in catalytic cycles.
Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., coupling constants to confirm alkene geometry).
- GC-MS : Quantify purity and detect volatile byproducts.
- Elemental analysis : Verify bromine content.
- IR spectroscopy : Identify C-Br stretches (~560 cm⁻¹) and C=C vibrations .
Advanced: What strategies mitigate decomposition of this compound under catalytic reaction conditions?
Answer:
Decomposition pathways (e.g., β-hydride elimination, radical chain reactions) can be minimized by:
- Additives : Radical inhibitors (e.g., BHT) or coordinating solvents (DMSO) to stabilize intermediates.
- Low-temperature catalysis : Use of flow reactors to maintain –30°C to 0°C.
- In-situ monitoring : ReactIR or UV-vis spectroscopy to detect decomposition in real-time .
Basic: How should researchers document experimental procedures involving this compound to ensure reproducibility?
Answer:
Follow ICMJE standards ( ):
- Detailed logs : Record batch numbers, purity grades, and storage conditions of reagents.
- Instrument calibration : Document parameters (e.g., GC column type, NMR field strength).
- Safety data : Reference SDSs for handling and disposal protocols .
Advanced: How can computational modeling predict regioselectivity in electrophilic additions to this compound?
Answer:
- Molecular orbital analysis : Identify electron-rich regions (e.g., HOMO localization on C3-C4).
- MD simulations : Model solvent effects on transition states.
- Machine learning : Train models on existing datasets to predict outcomes of novel reactions.
Validation via experimental kinetics (e.g., Eyring plots) is critical .
Basic: What are the ecological disposal considerations for this compound waste?
Answer:
- Neutralization : React with aqueous NaOH to hydrolyze bromide ions.
- Solidification : Mix with inert adsorbents (vermiculite) before incineration.
- Regulatory compliance : Follow local guidelines for halogenated waste .
Advanced: How do steric and electronic effects in this compound derivatives impact their application in asymmetric catalysis?
Answer:
- Ligand design : Bulky substituents on chiral ligands (e.g., BINAP) enhance enantioselectivity by restricting transition-state geometries.
- Electronic tuning : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at reactive sites.
Methodologies: - Chiral HPLC : Enantiomeric excess (ee) determination.
- Kinetic resolution studies : Compare rates of diastereomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
